Dexamethasone-d3-1

Description

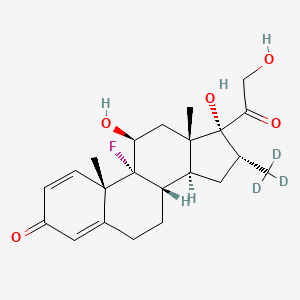

Structure

3D Structure

Properties

Molecular Formula |

C22H29FO5 |

|---|---|

Molecular Weight |

395.5 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-16-(trideuteriomethyl)-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H29FO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1/i1D3 |

InChI Key |

UREBDLICKHMUKA-UXFWPANFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)F)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)F)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthesis of Dexamethasone-d3-1

This guide provides a comprehensive overview of the chemical properties and synthetic methodologies for Dexamethasone-d3-1, a deuterated analog of the potent synthetic glucocorticoid, Dexamethasone. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Properties of Dexamethasone and its Deuterated Analog

Dexamethasone is a well-established anti-inflammatory and immunosuppressant agent.[1][2] Its deuterated form, this compound, is often utilized in pharmacokinetic and metabolic studies as an internal standard for mass spectrometry-based quantification.[3] The key chemical properties are summarized below.

| Property | Value (Dexamethasone) | Value (this compound) | References |

| Molecular Formula | C22H29FO5 | C22H26D3FO5 | [4][5][6],[7][8] |

| Molecular Weight | 392.46 g/mol | 395.48 g/mol | [4][5][6][9],[7][8] |

| CAS Number | 50-02-2 | 50-02-2 (Unlabeled) | [4][6][9],[8] |

| Appearance | White to off-white crystalline powder | Solid | [5][6],[10] |

| Solubility | Practically insoluble in water; Soluble in acetone, ethanol, and chloroform. | Soluble in DMSO and Methanol. | [4][5],[3] |

| Melting Point | 262-264 °C | Not available | [4] |

| Purity | --- | ≥99% deuterated forms (d1-d3) | [3] |

Synthesis of Dexamethasone

The synthesis of Dexamethasone is a multi-step process that starts from a steroid precursor. A common synthetic route begins with 3α-acetoxy-16-pregnen-11,20-dione.[11] The general synthesis of the unlabeled Dexamethasone is a prerequisite for understanding the introduction of the deuterium label. A representative synthesis is outlined below, which involves the key steps of introducing the 16α-methyl group, forming the diene structure in the A-ring, and introducing the 9α-fluoro and 11β-hydroxyl groups.[1][9]

A known method involves the dehydration of 16β-methylprednisolone acetate to its 9,11-dehydro derivative.[1] This intermediate is then reacted with a source of hypobromite to form a 9α-bromo-11β-hydrin derivative. Subsequent ring-closure yields an epoxide, which is then opened with hydrogen fluoride to produce Dexamethasone.[1]

Another detailed synthesis starts from 3α-acetoxy-16-pregnen-11,20-dione, which is reacted with methylmagnesium bromide.[11] The synthesis proceeds through multiple steps including the introduction of a 17α-hydroxyl group, bromination, dehydrogenation, reduction of a keto-group, epoxide formation, and finally, opening of the epoxide with hydrofluoric acid followed by microbiological dehydrogenation to yield Dexamethasone.[11]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of Dexamethasone, with a proposed step for the introduction of the deuterium atoms to produce this compound.

Step 1: Synthesis of 9,11-dehydro-16β-methylprednisolone acetate

-

16β-methylprednisolone acetate is subjected to a dehydration reaction to introduce a double bond between the 9 and 11 positions of the steroid core.

Step 2: Formation of the 9α-bromo-11β-hydrin derivative

-

The 9,11-dehydro derivative is treated with a hypobromite source, such as N-bromosuccinimide in an aqueous base, to yield the corresponding bromohydrin.[1][9]

Step 3: Epoxide Formation

Step 4: Ring Opening to form Dexamethasone

-

The epoxide is then subjected to a ring-opening reaction using hydrogen fluoride in a suitable solvent like tetrahydrofuran to introduce the 9α-fluoro and 11β-hydroxyl groups, yielding Dexamethasone.[1]

Proposed Protocol for Deuterium Labeling (to synthesize this compound): The deuteration to produce this compound likely occurs at the C21 position. This can be achieved by using a deuterated reagent during the introduction of the 21-hydroxyl group. A plausible approach involves the use of deuterated reagents during the final steps of the synthesis. For instance, if the synthesis involves a step where a 21-halo intermediate is converted to the 21-hydroxy compound, a deuterated nucleophile could be used. A more direct method would involve an exchange reaction on the final Dexamethasone product under basic conditions in a deuterated solvent like D2O, though this might lead to a mixture of deuterated species. A more controlled synthesis would incorporate the deuterium atoms via a deuterated building block.

Visualizations

Caption: A simplified workflow for the synthesis of Dexamethasone.

Caption: Mechanism of action of Dexamethasone via the Glucocorticoid Receptor.

Mechanism of Action

Dexamethasone exerts its effects by binding to the glucocorticoid receptor (GR) in the cytoplasm.[2][12][13] Upon binding, the receptor-ligand complex translocates to the nucleus where it modulates gene expression.[12][13] This modulation occurs through two primary mechanisms:

-

Transactivation: The Dexamethasone-GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the increased transcription of anti-inflammatory genes, such as annexin-1.[12] Annexin-1 plays a role in reducing leukocyte migration and vascular permeability.[12]

-

Transrepression: The complex can also interfere with the function of other transcription factors, such as NF-κB and AP-1, which are key regulators of pro-inflammatory gene expression.[12] This leads to a decrease in the production of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[12]

Dexamethasone can also inhibit signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) and c-Jun N-terminal Kinase (JNK) pathways, further contributing to its anti-inflammatory effects.[12][14]

References

- 1. Dexamethasone - Wikipedia [en.wikipedia.org]

- 2. droracle.ai [droracle.ai]

- 3. caymanchem.com [caymanchem.com]

- 4. Dexamethasone [drugfuture.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Dexamethasone | C22H29FO5 | CID 5743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Dexamethasone|lookchem [lookchem.com]

- 10. Dexamethasone [sigmaaldrich.com]

- 11. Dexamethasone synthesis - chemicalbook [chemicalbook.com]

- 12. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 13. ClinPGx [clinpgx.org]

- 14. Mechanisms of Dexamethasone-Mediated Inhibition of Toll-Like Receptor Signaling Induced by Neisseria meningitidis and Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

Dexamethasone-d3-1 mechanism of action as a glucocorticoid agonist

An In-depth Technical Guide to the Mechanism of Action of Dexamethasone-d3 as a Glucocorticoid Agonist

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action for dexamethasone, a potent synthetic glucocorticoid. Dexamethasone-d3, a deuterated isotopologue of dexamethasone, is functionally identical in its mechanism of action and is primarily used as an internal standard in analytical applications. The core of its action lies in its role as a high-affinity agonist for the glucocorticoid receptor (GR). Upon binding, it modulates gene expression and intracellular signaling through both genomic and non-genomic pathways. These pathways collectively orchestrate the potent anti-inflammatory and immunosuppressive effects for which dexamethasone is widely utilized. This guide details these signaling cascades, presents quantitative data on receptor binding and dose-response, and outlines key experimental protocols for studying its activity.

Introduction to Dexamethasone and Dexamethasone-d3

Dexamethasone is a synthetic corticosteroid with powerful anti-inflammatory and immunosuppressive properties.[1][2] Developed in 1957, its chemical structure, a 9-fluoro-16α-methylprednisolone, confers high potency and selectivity for the glucocorticoid receptor (GR) over the mineralocorticoid receptor (MR), minimizing the salt-retaining effects seen with endogenous corticosteroids like cortisol.[2][3]

Dexamethasone-d3 is a labeled version of dexamethasone where three hydrogen atoms have been replaced by deuterium. This isotopic substitution does not alter its chemical properties, receptor binding affinity, or biological mechanism of action. Its increased mass makes it an ideal internal standard for quantitative analysis by mass spectrometry in pharmacokinetic and pharmacodynamic studies. For the purposes of this guide, the mechanism of action described for dexamethasone is directly applicable to Dexamethasone-d3.

Core Mechanism of Action: Glucocorticoid Receptor Agonism

Dexamethasone exerts its effects primarily by binding to the intracellular GR, a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[2][4][5] The subsequent cellular response is multifaceted and can be broadly categorized into genomic and non-genomic pathways.[6][7][8]

The Genomic Pathway: Transcriptional Regulation

The genomic effects of dexamethasone are responsible for the majority of its long-term anti-inflammatory and immunosuppressive actions.[8] This pathway involves the direct or indirect regulation of gene transcription and typically manifests over hours.[8][9]

The process begins when dexamethasone, a lipophilic molecule, diffuses across the cell membrane and binds to the GR, which resides in the cytoplasm in an inactive complex with chaperone proteins, including heat shock protein 90 (HSP90).[2][4]

Key Steps in the Genomic Pathway:

-

Ligand Binding and Receptor Activation: Dexamethasone binding induces a conformational change in the GR, causing the dissociation of the chaperone protein complex.[2]

-

Nuclear Translocation: The activated ligand-receptor complex translocates into the nucleus.[2][4][10]

-

Dimerization and DNA Binding: Inside the nucleus, GR complexes typically dimerize and bind to specific DNA sequences known as Glucocorticoid Response Elements (GREs) located in the promoter regions of target genes.[2][4][5]

-

Gene Expression Modulation: The binding of the GR dimer to GREs leads to two primary outcomes:

-

Transactivation: The GR complex recruits co-activator proteins, such as CBP/p300, which possess histone acetyltransferase (HAT) activity.[11] This leads to histone acetylation, chromatin remodeling, and increased transcription of anti-inflammatory genes, including DUSP1 (which deactivates MAP kinases) and IκBα (the inhibitor of NF-κB).[11][12]

-

Transrepression: This is a crucial mechanism for dexamethasone's anti-inflammatory effects.[11] The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[5][11] This "tethering" mechanism prevents these factors from binding to their DNA response elements, thereby repressing the expression of numerous pro-inflammatory genes, including cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[2][4][13] Dexamethasone can also induce the expression of IκBα, which sequesters NF-κB in the cytoplasm, further inhibiting its pro-inflammatory signaling.[13][14][15]

-

The Non-Genomic Pathway: Rapid Signaling

Dexamethasone can also trigger rapid cellular effects that are independent of gene transcription and protein synthesis.[4][6][8][9] These non-genomic actions occur within minutes and are often mediated by membrane-bound glucocorticoid receptors (mGRs) or through physicochemical interactions with cellular membranes.[6][8][9]

Mechanisms of Non-Genomic Action:

-

Membrane-Bound GR (mGR) Signaling: Dexamethasone can bind to mGRs, which are thought to be variants of the classical cytosolic GR.[9] This interaction can rapidly modulate the activity of intracellular signaling kinases, such as Lck/Fyn kinases downstream of the T-cell receptor, leading to rapid immunosuppression.[4][9]

-

Modulation of Ion Fluxes: Rapid effects on ion channels, such as decreasing intracellular Ca2+ levels, have been observed.[6][16] This can inhibit processes like mast cell degranulation.[9]

-

Cytosolic GR-Mediated Effects: The cytosolic GR itself can interact with and modulate the activity of signaling proteins like MAP kinases without involving gene transcription.[6][8]

Quantitative Data Summary

The following tables summarize key quantitative parameters related to dexamethasone's interaction with the glucocorticoid receptor and its downstream effects.

Table 1: Glucocorticoid Receptor Binding Affinity

| Parameter | Value | Cell/System Type | Reference |

| Ki (Inhibition Constant) | ~1.2 nM | Not specified | [3] |

| Kd (Dissociation Constant) | ~0.83 nM | Mouse Brain (Type I Receptor) | [17] |

| Kc (Affinity at 0°C) | ~1 nM | Homogenized cells | [18] |

| EC50 (Reporter Assay) | ~260 pM | Human GR Reporter Cells | [19] |

| EC50 (Reporter Assay) | ~590 pM | Human GR Reporter Cells | [20] |

Table 2: Dose-Response Relationships

| Effect Measured | ED50 / IC50 | Model System | Reference |

| Cartilage Nodule Formation (Stimulation) | ED50: ~1 nM | Clonal Chondrogenic Cells | [21] |

| Cartilage Nodule Formation (Inhibition by 1,25-(OH)2D3) | IC50: ~0.5 nM | Clonal Chondrogenic Cells | [21] |

| Hyperinsulinemia Induction | ED50: 1.8 mg/kg | Wistar Rats | [22] |

| Inhibition of Phosphate (Pi) Uptake | Significant at ≥ 1 nM | Renal Proximal Tubule Cells | [16] |

| Carrageenan-Induced Edema (Inhibition) | Dose-dependent (0.1-1 mg/kg) | 7-day old chicks | [23] |

Table 3: Examples of Dexamethasone-Regulated Gene Expression

| Regulation | Gene Name | Function | Cell Type / Condition | Reference |

| Upregulated | IκBα (NFKBIA) | Inhibits NF-κB | Rat Hepatocytes, Mesangial Cells | [15][24] |

| DUSP1 | Deactivates MAP kinases (anti-inflammatory) | Liver | [12] | |

| TSC22D3 (GILZ) | Anti-inflammatory mediator | Liver | [12] | |

| Vitamin D Receptor (VDR) | Nuclear receptor | Squamous Cell Carcinoma | [25] | |

| Downregulated | IL-1, IL-6, TNF-α | Pro-inflammatory cytokines | Various | [2][4] |

| iNOS | Produces nitric oxide (pro-inflammatory) | Rat Hepatocytes | [15] | |

| COX-2 | Pro-inflammatory enzyme | Osteoarthritis Chondrocytes | [26] | |

| Matrix Metalloproteinases (MMPs) | Degrade extracellular matrix | Osteoarthritis Chondrocytes | [26] |

Detailed Experimental Protocols

Studying the mechanism of dexamethasone involves several key in vitro and cellular assays. The following sections provide detailed methodologies for three fundamental experiments.

Glucocorticoid Receptor (GR) Competitive Binding Assay

This assay measures the affinity of a test compound (e.g., dexamethasone) for the GR by assessing its ability to compete with a high-affinity labeled ligand. A common method is the fluorescence polarization (FP) assay.

Methodology:

-

Reagent Preparation:

-

Prepare a screening buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[27]

-

Prepare a solution of purified, recombinant human GR protein.

-

Prepare a solution of a fluorescently labeled GR ligand (e.g., Fluormone™ GS Red or dexamethasone-fluorescein).[27][28]

-

Prepare serial dilutions of the unlabeled competitor compound (dexamethasone).

-

-

Assay Procedure:

-

In a microplate (e.g., 384-well, black), add the serially diluted dexamethasone.

-

Add a fixed concentration of the fluorescent GR ligand to all wells.

-

Initiate the binding reaction by adding a fixed concentration of the GR protein to all wells. Include control wells with no competitor (0% inhibition) and wells with a saturating concentration of a known competitor (100% inhibition).[28]

-

Incubate the plate at room temperature for 2-4 hours to reach equilibrium.[28]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence polarization in each well using a plate reader. When the fluorescent ligand is bound to the large GR protein, it tumbles slowly, and polarization is high. When displaced by the competitor, it tumbles rapidly, and polarization is low.

-

Plot the polarization values against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of dexamethasone that displaces 50% of the fluorescent ligand. This value is inversely proportional to the binding affinity.[28]

-

GR-Mediated Luciferase Reporter Gene Assay

This cell-based assay quantifies the ability of dexamethasone to activate GR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Compound Treatment:

-

Approximately 24 hours after transfection, replace the medium with fresh medium containing serial dilutions of dexamethasone.[30] Include vehicle-only control wells (e.g., DMSO).

-

Incubate the cells for an appropriate duration (e.g., 14-24 hours) to allow for transcription and translation of the luciferase enzyme.[30][31]

-

-

Data Acquisition and Analysis:

-

Lyse the cells and add the firefly luciferase substrate.

-

Measure the luminescence using a luminometer. If using a control plasmid, subsequently add the Renilla substrate and measure its luminescence.[30]

-

Normalize the firefly luminescence signal to the Renilla signal for each well.

-

Calculate the "fold induction" by dividing the normalized signal of treated wells by the average signal of the vehicle control wells.

-

Plot the fold induction against the logarithm of the dexamethasone concentration and fit the data to determine the EC50 value, the concentration that produces 50% of the maximal response.[19]

-

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]

- 3. Dexamethasone - Wikipedia [en.wikipedia.org]

- 4. ClinPGx [clinpgx.org]

- 5. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]

- 6. Genomic and non-genomic effects of glucocorticoids: implications for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. droracle.ai [droracle.ai]

- 9. Genomic and non-genomic actions of glucocorticoids in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the impact of dexamethasone on gene regulation in myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]

- 13. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. embopress.org [embopress.org]

- 15. baptisthealth.elsevierpure.com [baptisthealth.elsevierpure.com]

- 16. researchgate.net [researchgate.net]

- 17. High affinity binding and regulatory actions of dexamethasone-type I receptor complexes in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids | ADMET and DMPK [pub.iapchem.org]

- 19. indigobiosciences.com [indigobiosciences.com]

- 20. indigobiosciences.com [indigobiosciences.com]

- 21. Effects of dexamethasone and vitamin D3 on cartilage differentiation in a clonal chondrogenic cell population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jocpr.com [jocpr.com]

- 23. researchgate.net [researchgate.net]

- 24. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Dexamethasone Enhances 1α,25-Dihydroxyvitamin D3 Effects by Increasing Vitamin D Receptor Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Widespread regulation of gene expression by glucocorticoids in chondrocytes from patients with osteoarthritis as determined by RNA-Seq - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Hormone Binding and Co-regulator Binding to the Glucocorticoid Receptor are Allosterically Coupled - PMC [pmc.ncbi.nlm.nih.gov]

- 28. tools.thermofisher.com [tools.thermofisher.com]

- 29. pubcompare.ai [pubcompare.ai]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enhanced Biological Activity of Deuterated Dexamethasone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dexamethasone, a potent synthetic glucocorticoid, is a cornerstone in the treatment of a wide array of inflammatory and autoimmune conditions.[1][2] This technical guide delves into the biological activity of a chemically modified version, deuterated dexamethasone, offering a comprehensive overview for researchers and drug development professionals. While direct comparative clinical data between deuterated and non-deuterated dexamethasone remains to be extensively published, this paper will explore the well-established biological activities of dexamethasone and the significant potential for enhancement through deuteration, drawing upon the established principles of kinetic isotope effects and metabolic pathways. This guide will cover the fundamental mechanism of action, pharmacokinetics, and pharmacodynamics of dexamethasone, and extrapolate the anticipated improvements in the biological profile of its deuterated counterpart. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and development in this promising area.

Introduction to Dexamethasone and the Rationale for Deuteration

Dexamethasone exerts its potent anti-inflammatory and immunosuppressive effects primarily by acting as an agonist for the glucocorticoid receptor (GR).[1][3] Upon binding, the dexamethasone-GR complex translocates to the nucleus, where it modulates the transcription of a wide range of genes, leading to the suppression of pro-inflammatory cytokines and other mediators of inflammation.[3][4]

The clinical utility of dexamethasone, however, can be accompanied by a range of side effects, particularly with long-term use.[5] One strategy to improve the therapeutic index of pharmaceuticals is through deuteration, the process of replacing one or more hydrogen atoms in a molecule with its heavier isotope, deuterium.[6][7] This substitution can significantly alter the metabolic fate of a drug by slowing down metabolic reactions that involve the cleavage of carbon-hydrogen bonds, a phenomenon known as the kinetic isotope effect.[6][8] For drugs like dexamethasone, which undergoes metabolism by cytochrome P450 enzymes, this can lead to a longer half-life, increased exposure, and potentially a more favorable safety profile due to the formation of fewer metabolites.[5][9] The first deuterated drug, Austedo (deutetrabenazine), was approved by the FDA in 2017, paving the way for further exploration of this strategy.[8][10]

Mechanism of Action and Signaling Pathways

The anti-inflammatory and immunosuppressive actions of dexamethasone are multifaceted and primarily mediated through its interaction with the glucocorticoid receptor.[3][4][11]

Glucocorticoid Receptor Binding and Nuclear Translocation

Dexamethasone binds to the glucocorticoid receptor in the cytoplasm, which is part of a multiprotein complex.[4] This binding event triggers a conformational change in the receptor, leading to its dissociation from the complex and translocation into the nucleus.[11]

Genomic Mechanisms: Transactivation and Transrepression

Once in the nucleus, the dexamethasone-GR complex can modulate gene expression through two primary genomic mechanisms:

-

Transactivation: The complex can directly bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like annexin A1 (lipocortin-1) and dual-specificity phosphatase 1 (DUSP1).[12][13] Annexin A1 inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.[12]

-

Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[4] This leads to a reduction in the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[4]

Non-Genomic Mechanisms

Dexamethasone can also exert rapid, non-genomic effects through membrane-bound glucocorticoid receptors and by directly interacting with cellular signaling molecules.[4]

Signaling Pathway Diagrams

Caption: Dexamethasone signaling pathway.

Pharmacokinetics of Dexamethasone and the Impact of Deuteration

The pharmacokinetic profile of dexamethasone is characterized by rapid absorption and distribution, with metabolism primarily occurring in the liver.[11] Deuteration is expected to significantly alter these parameters, leading to a more favorable therapeutic window.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Dexamethasone

-

Absorption: Dexamethasone is well-absorbed after oral administration, with a time to peak concentration (Tmax) of about 1 hour.[11]

-

Distribution: It is approximately 77% bound to plasma proteins.[11]

-

Metabolism: Dexamethasone is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme in the liver.[11][14] The main metabolic pathway involves 6-hydroxylation.[5][14]

-

Excretion: Less than 10% of the drug is excreted unchanged in the urine.[11] The terminal half-life is approximately 4 hours.[11]

Anticipated Pharmacokinetic Profile of Deuterated Dexamethasone

Strategic placement of deuterium at sites of metabolic attack can significantly slow down the rate of metabolism.[5][6] For dexamethasone, deuteration at or near the C-6 position, a primary site of hydroxylation by CYP3A4, is anticipated to have the following effects:

-

Reduced Metabolic Clearance: The stronger carbon-deuterium bond would be more resistant to enzymatic cleavage, leading to a slower rate of metabolism.

-

Increased Half-Life and Exposure (AUC): A reduction in clearance would result in a longer terminal half-life and a greater overall drug exposure (Area Under the Curve).

-

Potential for Lower Dosing: Increased bioavailability and a longer duration of action could allow for lower or less frequent dosing to achieve the same therapeutic effect, potentially reducing the risk of dose-dependent side effects.[5]

Quantitative Data Summary

As of the latest literature review, direct, head-to-head quantitative data comparing the pharmacokinetic and pharmacodynamic parameters of deuterated and non-deuterated dexamethasone from published, peer-reviewed studies are not yet available. The following tables present the known pharmacokinetic parameters for dexamethasone in humans and rats, and a hypothetical comparison for deuterated dexamethasone based on the principles of deuteration.

Table 1: Pharmacokinetic Parameters of Dexamethasone in Humans

| Parameter | Value | Reference |

| Tmax (oral) | 1 hour | [11] |

| Protein Binding | ~77% | [11] |

| Terminal Half-Life | 4 hours | [11] |

| Oral Clearance | 15.7 L/hr | [11] |

| Primary Metabolizing Enzyme | CYP3A4 | [11][14] |

Table 2: Pharmacokinetic Parameters of Dexamethasone in Rats (Subcutaneous Administration)

| Parameter | Value | Reference |

| Cmax | Varies with dose | [4] |

| Tmax | 0.5 - 1 hour | [4] |

| Half-life (alpha) | Positively correlated with adverse fetal outcomes | [4] |

Table 3: Anticipated Comparative Pharmacokinetic Profile

| Parameter | Dexamethasone | Deuterated Dexamethasone | Rationale |

| Metabolic Clearance | Standard | Decreased | Slower metabolism due to the kinetic isotope effect at the site of deuteration.[6] |

| Half-Life (t½) | ~4 hours (human) | Increased | A direct consequence of reduced metabolic clearance. |

| Area Under the Curve (AUC) | Standard | Increased | Greater overall drug exposure due to slower elimination. |

| Cmax | Standard | Potentially Increased or Similar | Dependent on the rate of absorption versus the change in first-pass metabolism. |

| Dosing Frequency | Standard | Potentially Reduced | A longer half-life may allow for less frequent administration.[5] |

Biological Activity and Therapeutic Potential

The enhanced pharmacokinetic profile of deuterated dexamethasone is expected to translate into improved biological activity and therapeutic potential.

Anti-Inflammatory and Immunosuppressive Potency

By maintaining higher and more sustained plasma concentrations, deuterated dexamethasone could exhibit a more potent and prolonged anti-inflammatory and immunosuppressive effect at a given dose compared to its non-deuterated counterpart. This could be particularly advantageous in the management of chronic inflammatory diseases.

Receptor Binding Affinity

Deuteration is not expected to directly alter the intrinsic binding affinity of dexamethasone for the glucocorticoid receptor, as this interaction is primarily governed by the three-dimensional shape and electronic properties of the molecule, which are largely unaffected by isotopic substitution.[1]

Quantitative Data Summary

Direct comparative data on the biological activity of deuterated versus non-deuterated dexamethasone is not currently available in published literature. The following table summarizes key biological activity parameters for dexamethasone.

Table 4: Biological Activity of Dexamethasone

| Parameter | Description | Value/Observation | Reference |

| Glucocorticoid Receptor (GR) Binding Affinity (Ki) | A measure of the drug's affinity for its target receptor. | ~1.2 nM | [1] |

| Relative Glucocorticoid Potency (vs. Hydrocortisone) | Comparative anti-inflammatory potency. | 25 times more potent | [1] |

| IC50 (inhibition of IL-2 expression) | Concentration for 50% inhibition of Interleukin-2 expression. | 17.4 - 24.3 nM in PBMCs | [15] |

| EC50 (transactivation of GILZ) | Concentration for 50% effective transactivation of GILZ gene. | 7.7 - 11.3 nM in PBMCs | [15] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate and compare the biological activity of deuterated and non-deuterated dexamethasone.

Glucocorticoid Receptor Binding Assay (Competitive Binding)

Objective: To determine and compare the binding affinity (Ki) of deuterated and non-deuterated dexamethasone for the glucocorticoid receptor.

Workflow:

Caption: Workflow for Glucocorticoid Receptor Binding Assay.

Methodology:

-

Preparation of Cytosolic Glucocorticoid Receptor: Homogenize rat liver tissue or cultured cells (e.g., A549 cells) in a suitable buffer and centrifuge to obtain a cytosolic fraction containing the glucocorticoid receptors.

-

Competitive Binding Incubation: In a series of tubes, incubate the cytosolic extract with a fixed, subsaturating concentration of radiolabeled dexamethasone (e.g., [³H]dexamethasone). To separate sets of tubes, add increasing concentrations of either unlabeled dexamethasone or deuterated dexamethasone.

-

Equilibrium and Separation: Allow the binding reaction to reach equilibrium. Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption or vacuum filtration.

-

Quantification and Analysis: Measure the amount of bound radioactivity in each tube using liquid scintillation counting. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation.

In Vitro Anti-Inflammatory Activity Assay (Cytokine Inhibition)

Objective: To assess and compare the potency (IC50) of deuterated and non-deuterated dexamethasone in inhibiting the production of pro-inflammatory cytokines.

Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Pharmacokinetic considerations of dexamethasone-induced developmental toxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In vitro sensitivity assays and clinical response to glucocorticoids in patients with inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dexamethasone-conjugated DNA nanotubes as anti-inflammatory agents in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. dacemirror.sci-hub.box [dacemirror.sci-hub.box]

- 13. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. go.drugbank.com [go.drugbank.com]

Navigating the Kinetic and Metabolic Landscape of Dexamethasone-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the pharmacokinetics and metabolism of Dexamethasone-d3 is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known pharmacokinetics and metabolism of dexamethasone, which serves as a foundational basis for understanding the potential characteristics of its deuterated analogue. The principles of drug deuteration are discussed to project the likely pharmacokinetic and metabolic profile of Dexamethasone-d3.

Introduction

Dexamethasone, a potent synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. The strategic replacement of one or more hydrogen atoms with deuterium, a stable isotope of hydrogen, to create Dexamethasone-d3, is a pharmaceutical strategy aimed at improving the drug's pharmacokinetic profile. Deuteration can significantly alter metabolic pathways by leveraging the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes, potentially leading to a longer half-life, increased systemic exposure, and a more favorable side-effect profile.[1][2] This technical guide synthesizes the current understanding of dexamethasone pharmacokinetics and metabolism and extrapolates these findings to its deuterated form, Dexamethasone-d3.

Pharmacokinetics of Dexamethasone

The pharmacokinetic profile of dexamethasone has been extensively studied in humans and various animal models. These studies provide crucial baseline data for anticipating the behavior of Dexamethasone-d3.

Absorption

Dexamethasone is readily absorbed after oral administration, with peak plasma concentrations typically reached within 1 to 2 hours.[3][4] The oral bioavailability of dexamethasone is reported to be approximately 81%.[5]

Distribution

Dexamethasone is approximately 77% bound to plasma proteins.[4] It distributes into various tissues, and its volume of distribution has been reported in several studies.

Metabolism

Dexamethasone is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes.[4][6] The major metabolic pathways include 6α- and 6β-hydroxylation, as well as side-chain cleavage.[7][8]

Elimination

The mean terminal half-life of dexamethasone is approximately 4 hours.[4] Less than 10% of the drug is excreted unchanged in the urine.[4]

Quantitative Pharmacokinetic Parameters of Dexamethasone

The following table summarizes key pharmacokinetic parameters of dexamethasone from various human studies. These values can be used as a comparative baseline for potential future studies on Dexamethasone-d3.

| Parameter | Value | Route of Administration | Subject Population | Reference |

| Tmax (h) | 1.0 (median) | Oral | Healthy Adults | [4] |

| 2.0 (median) | Oral | Patients with Community-Acquired Pneumonia | [5] | |

| Cmax (μg/L) | 64.4 (median) | 6 mg Oral | Patients with Community-Acquired Pneumonia | [5] |

| AUC(0,∞) (μg·h/L) | 774 (median) | 6 mg Oral | Patients with Community-Acquired Pneumonia | [5] |

| 626 (median) | 4 mg Intravenous | Patients with Community-Acquired Pneumonia | [5] | |

| Half-life (t½) (h) | 4.0 (mean) | Oral | Healthy Adults | [4] |

| 190 minutes (approx. 3.17 h) | Oral | Not specified | [3] | |

| Oral Bioavailability (%) | 81 | Oral vs. Intravenous | Patients with Community-Acquired Pneumonia | [5] |

| 61 (mean) | Oral vs. Intravenous | Healthy controls and depressed patients | [9] | |

| Oral Clearance (L/h) | 15.7 (mean) | Oral | Healthy Adults | [4] |

Metabolism of Dexamethasone

The metabolism of dexamethasone is a critical determinant of its efficacy and duration of action. Understanding these pathways is essential for predicting how deuteration might alter its metabolic fate.

Primary Metabolic Pathways

The primary routes of dexamethasone metabolism are hydroxylation reactions catalyzed by CYP3A4 in the liver.[6] The main metabolites identified are:

-

6β-hydroxydexamethasone (Major metabolite) [7]

-

6α-hydroxydexamethasone (Minor metabolite) [7]

-

Metabolites resulting from side-chain cleavage.[7]

In some tissues, such as the kidney and intestine, dexamethasone can also be oxidized at the 11-β-hydroxyl group to form 11-dehydro-dexamethasone.[10]

Metabolic Pathway Diagram

Metabolic pathway of dexamethasone.

The Impact of Deuteration: Projecting the Profile of Dexamethasone-d3

The substitution of hydrogen with deuterium can significantly impact the pharmacokinetics of a drug, primarily through the kinetic isotope effect.[1] This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making the cleavage of the C-D bond slower.[2]

Potential Effects on Metabolism

Since the primary metabolism of dexamethasone involves CYP3A4-mediated hydroxylation, deuteration at the sites of metabolic attack (e.g., the 6-position) could slow down the rate of metabolism.[11] This could lead to:

-

Reduced formation of 6α- and 6β-hydroxy metabolites.

-

A potential shift towards other metabolic pathways , if they are not dependent on the cleavage of the deuterated bond.

Potential Effects on Pharmacokinetics

A slower rate of metabolism for Dexamethasone-d3 would likely result in:

-

Increased half-life (t½): The drug would remain in the body for a longer period.

-

Increased Area Under the Curve (AUC): Greater overall systemic exposure to the drug.

-

Decreased clearance: The rate at which the drug is removed from the body would be lower.

-

Potentially lower and delayed Cmax: Slower metabolism could lead to a less pronounced peak concentration.

These potential changes could allow for less frequent dosing and a more consistent therapeutic drug level.

Experimental Protocols

Detailed methodologies are crucial for reproducible pharmacokinetic and metabolism studies. The following are generalized protocols based on common practices for studying corticosteroids like dexamethasone.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines a typical design for a human pharmacokinetic study.

Workflow for a typical pharmacokinetic study.

Methodology Details:

-

Subjects: Healthy adult volunteers, often with specific inclusion and exclusion criteria.

-

Dosing: Administration of a single oral or intravenous dose of dexamethasone.[5]

-

Blood Sampling: Collection of blood samples at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

-

Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Dexamethasone concentrations in plasma are quantified using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[12][13]

In Vitro Metabolism Study Protocol

This protocol describes a common method for investigating drug metabolism using human liver microsomes.

Methodology Details:

-

Incubation: Dexamethasone is incubated with human liver microsomes in the presence of an NADPH-generating system to initiate metabolic reactions.[7]

-

Time Points: Aliquots are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Reaction Termination: The reaction is stopped by adding a quenching solvent like acetonitrile.

-

Analysis: The samples are analyzed by LC-MS/MS to identify and quantify dexamethasone and its metabolites.[7]

-

Enzyme Kinetics: By varying the substrate concentration, kinetic parameters such as Km and Vmax can be determined.[7]

Analytical Methodologies

Accurate and sensitive analytical methods are paramount for pharmacokinetic and metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of dexamethasone in biological matrices due to its high sensitivity, specificity, and speed.[12][13]

Typical LC-MS/MS Method Parameters for Dexamethasone Analysis:

| Parameter | Description |

| Sample Preparation | Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances from the biological matrix.[12][14] |

| Chromatographic Separation | Reversed-phase high-performance liquid chromatography (HPLC) with a C18 column.[15] |

| Ionization | Electrospray ionization (ESI) in positive mode.[16] |

| Mass Spectrometry | Tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific detection of the parent drug and its metabolites.[16] |

| Internal Standard | A structurally similar compound (e.g., another corticosteroid or a deuterated version of the analyte) is used for accurate quantification.[12] |

Conclusion

While specific experimental data for Dexamethasone-d3 remains to be published, a comprehensive understanding of the pharmacokinetics and metabolism of dexamethasone provides a robust framework for predicting the behavior of its deuterated counterpart. The principles of the kinetic isotope effect suggest that Dexamethasone-d3 is likely to exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacokinetic and metabolic profile of Dexamethasone-d3 and to ascertain its potential clinical advantages over the non-deuterated form. The experimental protocols and analytical methods detailed in this guide provide a solid foundation for conducting such future research.

References

- 1. scienceopen.com [scienceopen.com]

- 2. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medsafe.govt.nz [medsafe.govt.nz]

- 4. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of oral vs. intravenous dexamethasone in patients hospitalized with community-acquired pneumonia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. irispublishers.com [irispublishers.com]

- 7. researchgate.net [researchgate.net]

- 8. In vitro metabolism of dexamethasone (DEX) in human liver and kidney: the involvement of CYP3A4 and CYP17 (17,20 LYASE) and molecular modelling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of dexamethasone and its relationship to dexamethasone suppression test outcome in depressed patients and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. karger.com [karger.com]

- 11. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mhlw.go.jp [mhlw.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. LC-MS/MS method for simultaneous quantification of dexamethasone and tobramycin in rabbit ocular biofluids - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Isotopic Labeling of Dexamethasone for Researchers, Scientists, and Drug Development Professionals

An overview of the synthesis, analysis, and applications of isotopically labeled Dexamethasone, a potent synthetic glucocorticoid. This guide details experimental methodologies, presents quantitative data for comparative analysis, and visualizes key pathways and workflows.

Introduction

Dexamethasone, a powerful synthetic glucocorticoid, is widely utilized for its anti-inflammatory and immunosuppressive properties. To elucidate its pharmacokinetic profile, metabolic fate, and mechanism of action, researchers often employ isotopically labeled versions of the molecule. The introduction of stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or the radioactive isotope tritium (³H), allows for the precise tracking and quantification of Dexamethasone in complex biological matrices. This technical guide provides a comprehensive overview of the isotopic labeling of Dexamethasone, focusing on synthetic strategies, analytical methodologies, and its application in understanding the drug's signaling pathways.

Isotopic Labeling Strategies for Dexamethasone

The synthesis of isotopically labeled Dexamethasone can be approached through various methods, primarily involving the introduction of isotopes at specific positions in the molecule. While detailed, publicly available protocols for the synthesis of isotopically labeled Dexamethasone are limited, general strategies for labeling steroids can be adapted.

Commonly Used Isotopes:

-

Deuterium (²H or D): Deuterium-labeled Dexamethasone, such as Dexamethasone-d5, is frequently used as an internal standard in quantitative mass spectrometry-based assays.[1] The synthesis can be achieved by introducing deuterium atoms through reduction reactions using deuterium-containing reagents like sodium borodeuteride.

-

Carbon-13 (¹³C): ¹³C-labeled Dexamethasone is another stable isotope-labeled variant used for metabolic studies and as an internal standard. Synthesis can involve using ¹³C-labeled precursors in the multi-step chemical synthesis of the Dexamethasone molecule.

-

Tritium (³H): Tritium-labeled Dexamethasone is a radiolabeled form employed in receptor-binding assays and autoradiography studies due to its high specific activity.[2][3] The introduction of tritium can be accomplished through methods like catalytic tritium-halogen exchange or the use of tritiated precursors.[3]

A generalized synthetic approach for Dexamethasone involves a multi-step process starting from a steroid precursor. To introduce isotopic labels, specific steps in this synthesis can be modified. For instance, in a reduction step, a deuterated reducing agent can be used to introduce deuterium. For ¹³C labeling, a portion of the steroid's carbon skeleton can be constructed using ¹³C-enriched starting materials.

Experimental Protocols: Analysis of Isotopically Labeled Dexamethasone

The primary analytical technique for the quantification of Dexamethasone and its isotopically labeled analogues in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and accuracy.

Sample Preparation from Biological Matrices

Effective sample preparation is crucial to remove interfering substances and concentrate the analyte.

1. Solid-Phase Extraction (SPE) from Plasma: [4]

-

Sample Pre-treatment: To 500 µL of rat plasma, add an internal standard (e.g., prednisolone).

-

Extraction: Use an Oasis HLB solid-phase extraction cartridge.

-

Condition the cartridge with methanol followed by water.

-

Load the pre-treated plasma sample.

-

Wash the cartridge to remove interfering substances.

-

Elute Dexamethasone and the internal standard with an appropriate organic solvent.

-

-

Final Step: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation from Plasma and Brain Tissue: [5]

-

Sample Pre-treatment: To a volume of plasma or brain homogenate, add an internal standard (e.g., labetalol).

-

Precipitation: Add a protein precipitating agent, such as acetonitrile.

-

Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

-

Extraction: Transfer the supernatant to a clean tube.

-

Final Step: Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following tables summarize typical LC-MS/MS parameters for the analysis of Dexamethasone.

Table 1: Liquid Chromatography Parameters for Dexamethasone Analysis [4][5]

| Parameter | Method 1 (Plasma)[4] | Method 2 (Plasma & Brain Tissue)[5] |

| Column | Information not available in abstract | Atlantis dC18 |

| Mobile Phase | Information not available in abstract | 10 mM ammonium formate and acetonitrile (25/75, v/v) |

| Flow Rate | Information not available in abstract | 0.7 mL/min |

| Elution Mode | Information not available in abstract | Isocratic |

| Retention Time | Information not available in abstract | Dexamethasone: 1.03 min |

Table 2: Mass Spectrometry Parameters for Dexamethasone Analysis [4][5][6]

| Parameter | Dexamethasone | Internal Standard (Labetalol)[5] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 393.1 | 329.1 |

| Product Ion (m/z) | 373.1, 147.1 | 91.1 |

Quantitative Data Summary

The following tables provide a summary of quantitative data from various studies on the analysis of Dexamethasone using LC-MS/MS.

Table 3: Linearity and Sensitivity of Dexamethasone Quantification [4][5][7]

| Matrix | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |

| Rat Plasma | 0.2 - 100 | 0.2 | [4] |

| Human Plasma | 0.250 - 250 | 0.250 | [7] |

| Rat Plasma & Brain Tissue | 0.05 - 1046 | 0.05 | [5] |

Table 4: Precision and Accuracy of Dexamethasone Quantification in Rat Plasma and Brain Tissue [5]

| Matrix | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |

| Plasma | Low, Medium, High | 2.62 - 7.28 | 2.76 - 6.98 |

| Brain Tissue | Low, Medium, High | 2.24 - 6.85 | 2.97 - 6.37 |

Dexamethasone Signaling Pathways

Dexamethasone exerts its effects primarily by binding to the glucocorticoid receptor (GR), which then modulates the expression of target genes. This process involves interactions with other key signaling pathways, such as NF-κB and MAPK.

Caption: Dexamethasone binds to the cytoplasmic glucocorticoid receptor (GR), leading to its activation and translocation to the nucleus. In the nucleus, it can activate the transcription of anti-inflammatory genes and repress the activity of pro-inflammatory transcription factors like NF-κB and AP-1.

Experimental Workflow for Isotopic Labeling Analysis

The following diagram illustrates a typical workflow for a study involving the analysis of isotopically labeled Dexamethasone.

Caption: A typical workflow for studies using isotopically labeled Dexamethasone, from synthesis and administration to analysis and data interpretation.

Conclusion

Isotopic labeling of Dexamethasone is an invaluable tool for researchers in drug development and related fields. The use of stable and radioactive isotopes, coupled with sensitive analytical techniques like LC-MS/MS, enables the detailed study of Dexamethasone's pharmacokinetics, metabolism, and cellular mechanisms of action. This guide provides a foundational understanding of the key methodologies and data involved in the isotopic labeling of this important corticosteroid. Further research into developing and publishing detailed synthetic protocols for various isotopically labeled Dexamethasone analogues would greatly benefit the scientific community.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preparation of tritium labeled dexamethasone phosphate and its application to assess the affinity of ligands to glucocorticoid receptors - Badun - Radiohimiâ [ter-arkhiv.ru]

- 3. mdpi.com [mdpi.com]

- 4. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly Sensitive LC-MS/MS Method for Determination of Dexamethasone in Rat Plasma and Brain Tissue: An Application to Pharmacokinetic Study in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. researchgate.net [researchgate.net]

Technical Guide: Dexamethasone-d3-1 Certificate of Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methods and purity assessment for Dexamethasone-d3-1, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of Dexamethasone. While a specific, complete Certificate of Analysis for this compound is not publicly available, this document synthesizes typical analytical data and methodologies based on available information for Dexamethasone and its deuterated analogs.

Quantitative Data Summary

The following tables summarize the typical specifications and reported purity for this compound and its non-deuterated counterpart, Dexamethasone. This data is essential for assessing the quality and suitability of the analytical standard for research purposes.

Table 1: General Specifications for this compound

| Parameter | Specification | Source |

| Chemical Formula | C₂₂H₂₆D₃FO₅ | MedChemExpress |

| Molecular Weight | 395.48 g/mol | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in DMSO | MedChemExpress |

| Storage | Store at room temperature | MedChemExpress |

Table 2: Purity and Isotopic Abundance of this compound

| Analysis | Result | Method |

| Purity | 98.02% | HPLC |

| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) (Typical) | Mass Spectrometry |

Table 3: Representative Purity Data for Dexamethasone (Non-Deuterated)

| Lot/Batch No. | Purity | Method | Source |

| 2 | 98.6% | HPLC | Tocris |

| NUD240201 | 99.4% | HPLC | Magistraliter Distributio |

| S132202 | 99.51% | HPLC | Selleck Chemicals |

Experimental Protocols

The following are detailed methodologies for key experiments used in the analysis of Dexamethasone and are applicable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the chemical purity of this compound by separating it from any non-deuterated Dexamethasone and other impurities.

-

Instrumentation: UHPLC or HPLC system with UV detection.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with a pH modifier like phosphoric acid to improve peak shape. A typical mobile phase could be a mixture of acetonitrile and a 3.4 g/L solution of monobasic potassium phosphate in water, adjusted to a pH of 3.0 with phosphoric acid[1].

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 240 nm.

-

Injection Volume: 10-20 µL.

-

Standard Preparation: A standard solution of this compound is prepared in the diluent (e.g., a 56:44 mixture of acetonitrile and water) at a known concentration (e.g., 0.3 mg/mL)[1].

-

Sample Preparation: The this compound sample is accurately weighed and dissolved in the diluent to achieve a similar concentration as the standard solution.

-

Analysis: The standard and sample solutions are injected into the HPLC system. The purity is calculated by comparing the peak area of this compound in the sample chromatogram to the total area of all peaks.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isotopic Purity

LC-MS/MS is the definitive method for determining the isotopic purity of this compound and for its quantification in biological matrices.

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Chromatographic Conditions: Similar to the HPLC method described above, to separate this compound from any potential interferences.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Spectrometric Analysis:

-

Full Scan: To confirm the molecular weight of this compound (m/z 396.2 for [M+H]⁺).

-

Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): To specifically detect and quantify this compound and any residual non-deuterated Dexamethasone (m/z 393.2 for [M+H]⁺). This allows for the calculation of the isotopic enrichment.

-

-

Sample Preparation for Biological Samples:

-

Extraction: The sample (e.g., plasma, urine) is typically extracted using liquid-liquid extraction (LLE) with a solvent like ethyl acetate or solid-phase extraction (SPE) using a suitable cartridge (e.g., ethylenediamine-N-propylsilanized silica gel)[2].

-

Concentration: The extract is evaporated to dryness under a gentle stream of nitrogen.

-

Reconstitution: The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR and ¹³C-NMR are used to confirm the chemical structure of this compound and to verify the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, Chloroform-d).

-

Analysis: The resulting spectra are compared to the known spectra of Dexamethasone. The absence of signals at the positions of deuterium incorporation in the ¹H-NMR spectrum and the characteristic splitting patterns in the ¹³C-NMR spectrum confirm the isotopic labeling. The overall spectrum should be consistent with the expected structure[3][4].

Mandatory Visualizations

The following diagrams illustrate the typical workflows for the analysis of this compound.

Caption: Workflow for HPLC Purity Determination of this compound.

Caption: Workflow for LC-MS/MS Isotopic Purity Analysis.

References

Navigating the Physicochemical Landscape of Dexamethasone-d3-1: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of Dexamethasone-d3-1, a deuterated isotopologue of the widely used corticosteroid, Dexamethasone. Primarily utilized as an internal standard in pharmacokinetic and metabolism studies, a thorough understanding of its solubility and stability is paramount for accurate quantification and reliable experimental outcomes. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates its probable characteristics from extensive data on the parent compound, Dexamethasone, and its other deuterated analogs.

Core Concepts: The Role of Deuterium Labeling

This compound is a synthetic glucocorticoid where three hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the endogenous or administered unlabeled Dexamethasone in mass spectrometry-based analytical methods.[2][3][4] The chemical behavior of the labeled molecule is expected to be very similar to the unlabeled version, making it an ideal internal standard to correct for variability during sample preparation and analysis.[5]

Solubility Profile

Based on the available information for Dexamethasone, the solubility of this compound is expected to follow a similar pattern. Corticosteroids like Dexamethasone are generally lipophilic in nature.

Table 1: Estimated Solubility of this compound

| Solvent | Solubility | Reference for Dexamethasone |

| Dimethyl Sulfoxide (DMSO) | Soluble (e.g., 78 mg/mL or 198.74 mM for Dexamethasone) | [6][7] |

| Methanol | Soluble | [6] |

| Ethanol | Sparingly soluble (e.g., 10 mg/mL or 25.48 mM for Dexamethasone) | [7][8] |

| Acetonitrile | Soluble | [9][10] |

| Water | Practically insoluble/Insoluble | [7][8] |

| Phosphate Buffered Saline (PBS) | Subject to degradation | [11] |

Note: The quantitative values are for the parent compound Dexamethasone and should be considered as a close approximation for this compound.

Experimental Protocol: Solubility Determination (Saturation Shake-Flask Method)

A standard method for determining the solubility of a compound is the saturation shake-flask method.

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, PBS pH 7.4, DMSO, methanol).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, dilute it with a suitable mobile phase, and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The determined concentration represents the solubility of the compound in that specific solvent at the tested temperature.

Stability Profile

The stability of this compound, like its parent compound, is influenced by several factors including pH, temperature, and light exposure.[11][12] Understanding its degradation pathways is crucial for ensuring the integrity of analytical results.

Table 2: Stability of Dexamethasone under Various Conditions

| Condition | Observations for Dexamethasone | Potential Impact on this compound |

| Aqueous Solution (PBS) | Degrades over time, with the formation of multiple degradation products.[11] | Similar degradation is expected. |

| Temperature | Degradation increases with elevated temperatures (e.g., 37°C and 45°C).[11][12] | Accelerated degradation at higher temperatures. |

| Light Exposure | Light exposure accelerates degradation.[11][12] | Should be protected from light during storage and handling. |

| pH | Stable in a 1:1 mixture of Ora-Sweet and Ora-Plus (pH maintained) for up to 91 days at 4°C and 25°C.[13][14] | Expected to be stable in buffered oral suspension vehicles. |

| Forced Degradation (Acid, Base, Oxidation, Thermal, Humidity) | Degradation is observed under stress conditions.[10][15] | Susceptible to degradation under harsh chemical and physical stress. |

Putative Degradation Pathways

Studies on Dexamethasone have identified several degradation products.[11][16][17] The primary degradation pathways likely involve oxidation, hydrolysis, and rearrangement of the corticosteroid structure. Given the isotopic labeling on a non-exchangeable position, the fundamental degradation pathways for this compound are expected to mirror those of Dexamethasone.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial to separate the intact drug from its degradation products.

-

Method Development: Develop a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. A common approach involves a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with 0.1% orthophosphoric acid) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode.[10][15] UV detection is typically set at the maximum absorbance wavelength of Dexamethasone (around 240-254 nm).[10]

-

Forced Degradation Studies: Subject solutions of this compound to various stress conditions as per ICH guidelines (e.g., acid hydrolysis with HCl, base hydrolysis with NaOH, oxidation with H₂O₂, thermal stress, and photolytic stress).

-

Specificity and Selectivity: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other. Peak purity analysis using a photodiode array (PDA) detector can confirm the homogeneity of the peaks.

-

Method Validation: Validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to regulatory guidelines.[18][19]

Conclusion and Recommendations

While direct, quantitative solubility and stability data for this compound are not extensively published, its physicochemical properties can be reliably inferred from the well-documented characteristics of Dexamethasone. Researchers and drug development professionals should assume similar solubility profiles and degradation pathways. It is imperative to handle and store this compound with care, particularly by protecting it from light and elevated temperatures. For quantitative applications, the use of a validated stability-indicating analytical method is essential to ensure accurate and reproducible results. As this compound is primarily used as an internal standard, its stability in the analytical matrix throughout the sample preparation and analysis process must be confirmed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Isotopically Labeled Steroid Standards [sigmaaldrich.com]

- 4. Home - Cerilliant [cerilliant.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. caymanchem.com [caymanchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. ijirt.org [ijirt.org]

- 11. Dexamethasone Degradation in Aqueous Medium and Implications for Correction of In Vitro Release from Sustained Release Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

- 13. researchgate.net [researchgate.net]

- 14. Stability of Dexamethasone in Extemporaneously Prepared Oral Suspensions | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. Kinetic studies of dexamethasone degradation in aqueous solution via a photocatalytic UV/H2O2/MgO process - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ijnrd.org [ijnrd.org]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Dexamethasone-d3-1 in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Dexamethasone-d3-1, a deuterated form of the synthetic glucocorticoid, Dexamethasone. While this document focuses on the deuterated isotopologue, the safety and handling precautions are analogous to those for Dexamethasone. This guide is intended for use by trained laboratory personnel.

Compound Data and Hazard Identification

Dexamethasone and its isotopologues are potent corticosteroids that require careful handling to avoid occupational exposure. The primary routes of exposure are inhalation of dust particles and skin contact.

1.1. Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C22H29FO5 (Dexamethasone) |

| Molar Mass | 392.46 g/mol (Dexamethasone)[1] |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 262-264 °C[1] |

| Water Solubility | 89 mg/L[1] |

| Storage Temperature | 2-8°C, protected from light[2] |

1.2. Toxicological Data

Dexamethasone is classified as a reproductive toxin and may damage fertility or the unborn child.[3][4] It may also cause damage to organs through prolonged or repeated exposure.[3][4]

| Route | Species | LD50 |

| Oral | Rat | >3 g/kg[3] |

| Intraperitoneal | Rat | 54 mg/kg[3] |

| Subcutaneous | Mouse | 4400 mg/kg[2] |

| Subcutaneous | Rat | 14 mg/kg[3] |

1.3. Hazard Identification

-

Hazard Statements: May damage fertility or the unborn child. May cause damage to organs through prolonged or repeated exposure.[3][4]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, protective clothing, eye protection, and face protection.[5]

Occupational Exposure Limits (OELs): Specific Occupational Exposure Limits (PEL, REL, TLV) for Dexamethasone have not been established.[2] Therefore, it is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.

Experimental Protocols and Handling Procedures

Adherence to strict laboratory protocols is essential when working with potent compounds like this compound.

2.1. Engineering Controls

-

Work with this compound should be conducted in a designated area, such as a certified chemical fume hood or a powder containment hood, to minimize inhalation exposure.

-

Ensure that eyewash stations and safety showers are readily accessible.[6]

2.2. Personal Protective Equipment (PPE)

-

Gloves: Wear nitrile or other chemically resistant gloves. Consider double gloving for added protection.[7]

-

Lab Coat: A buttoned lab coat should be worn to protect from skin contact.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[7]

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH/MSHA-approved respirator should be used.[8]

2.3. Weighing this compound Powder

-

Don the appropriate PPE as described in section 2.2.

-

Perform the weighing procedure inside a chemical fume hood or a powder containment hood.

-

Use a dedicated set of spatulas and weighing paper.

-

Carefully transfer the desired amount of powder to the weighing paper, avoiding the creation of dust.

-

Once the desired weight is achieved, carefully transfer the powder to a suitable container.

-

Clean the balance and surrounding area with a damp cloth to remove any residual powder.

-

Dispose of the weighing paper and any contaminated cleaning materials as hazardous waste.

2.4. Preparation of a Stock Solution

-

Follow all PPE and engineering control guidelines.

-

Weigh the required amount of this compound powder following the protocol in section 2.3.

-

Place the weighed powder into a volumetric flask.

-

Add a small amount of the desired solvent (e.g., DMSO, Ethanol) to dissolve the powder.

-

Once dissolved, add the solvent to the final volume mark on the flask.

-

Cap the flask and invert several times to ensure a homogenous solution.

-

Label the flask clearly with the compound name, concentration, solvent, date, and your initials.

Emergency Procedures

3.1. First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

3.2. Spill and Leak Procedures

-

Evacuate the area and prevent entry.

-

Wear appropriate PPE, including respiratory protection.

-

For small spills, gently cover the powder with a damp paper towel to avoid generating dust.

-

Carefully wipe up the spill and place the contaminated materials in a sealed container for hazardous waste disposal.

-

For larger spills, use an absorbent material to contain the spill.

-

Clean the spill area thoroughly with a suitable detergent and water.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[2] Recommended storage is at 2-8°C.[2]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This compound should be disposed of as hazardous waste. Do not allow it to enter the environment.

Visual Guides

References

- 1. Dexamethasone - American Chemical Society [acs.org]

- 2. sds.metasci.ca [sds.metasci.ca]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 5. merck.com [merck.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. Dexamethasone Sodium Phosphate | C22H28FNa2O8P | CID 16961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Methodological & Application

Application Note: High-Throughput Analysis of Dexamethasone in Human Plasma Using Dexamethasone-d3-1 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dexamethasone is a potent synthetic glucocorticoid used for its anti-inflammatory and immunosuppressive effects. Accurate and precise quantification of dexamethasone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical research. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of dexamethasone in human plasma. The use of a stable isotope-labeled internal standard, Dexamethasone-d3-1, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.[1][2][3][4]

Method Overview

This method employs a simple and rapid liquid-liquid extraction (LLE) procedure for sample cleanup, followed by analysis using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The total run time is approximately 2.5 to 3.0 minutes, making it suitable for high-throughput analysis.[5][6]

Experimental Protocols

Materials and Reagents

-

Dexamethasone certified reference material

-

This compound internal standard (IS)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Methyl-tert-butyl ether (MTBE)

-

Human plasma (drug-free)

Standard and Internal Standard Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of dexamethasone and this compound in methanol.

-